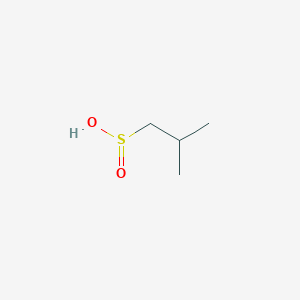

Isobutyl-sulphinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29099-09-0 |

|---|---|

Molekularformel |

C4H10O2S |

Molekulargewicht |

122.19 g/mol |

IUPAC-Name |

2-methylpropane-1-sulfinic acid |

InChI |

InChI=1S/C4H10O2S/c1-4(2)3-7(5)6/h4H,3H2,1-2H3,(H,5,6) |

InChI-Schlüssel |

WLPRUDLQOPCFNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CS(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isobutyl-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyl-sulfinic acid and its derivatives are emerging as crucial intermediates in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Their utility stems from the versatile reactivity of the sulfinic acid moiety, which allows for the construction of more complex sulfur-containing molecules. This guide provides a comprehensive overview of the principal synthetic routes to isobutyl-sulfinic acid, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. The methodologies discussed herein are grounded in established chemical literature and are designed to be a practical resource for laboratory-scale synthesis.

Introduction

Sulfinic acids are a class of organosulfur compounds with the general formula R-S(=O)OH. They are valuable synthetic intermediates, finding application in the preparation of sulfones, sulfonamides, and other sulfur-containing functional groups. The isobutyl moiety, with its branched alkyl structure, can impart specific steric and electronic properties to molecules, making isobutyl-sulfinic acid a particularly interesting building block in medicinal chemistry and materials science.

This technical guide will explore the most common and reliable methods for the synthesis of isobutyl-sulfinic acid, with a focus on two primary approaches: the reaction of an organometallic reagent with sulfur dioxide and the controlled oxidation of a thiol. Each method will be presented with a discussion of its advantages, limitations, and practical considerations.

Synthetic Methodologies

The synthesis of isobutyl-sulfinic acid can be approached through several key transformations. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

Synthesis via Grignard Reagent and Sulfur Dioxide

This classical method involves the reaction of an isobutyl Grignard reagent with sulfur dioxide, followed by acidic workup. It is a versatile and widely used approach for the preparation of a variety of sulfinic acids.

Reaction Scheme:

(CH₃)₂CHCH₂MgBr + SO₂ → (CH₃)₂CHCH₂SO₂MgBr (CH₃)₂CHCH₂SO₂MgBr + H⁺/H₂O → (CH₃)₂CHCH₂SO₂H + Mg(OH)Br

Causality Behind Experimental Choices:

The Grignard reagent, isobutylmagnesium bromide, is a potent nucleophile that readily attacks the electrophilic sulfur atom of sulfur dioxide. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent by protic species. The use of an excess of the Grignard reagent can sometimes lead to higher yields. The subsequent hydrolysis of the intermediate magnesium sulfinate salt with a dilute acid liberates the free sulfinic acid.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of isobutyl-sulfinic acid via the Grignard method.

Detailed Experimental Protocol:

Materials:

-

Magnesium turnings

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Anhydrous diethyl ether or THF

-

Sulfur dioxide (gas or condensed)

-

Dilute hydrochloric acid or sulfuric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Sulfur Dioxide: Cool the Grignard solution in an ice-salt bath. Introduce a stream of dry sulfur dioxide gas above the surface of the stirred solution, or add condensed sulfur dioxide dropwise. A white precipitate of the magnesium sulfinate will form. Continue the addition of sulfur dioxide until the reaction is complete (indicated by a color change or cessation of heat evolution).

-

Acidic Workup: Slowly pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring. This will hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isobutyl-sulfinic acid. Further purification can be achieved by recrystallization.[1]

Data Presentation:

| Parameter | Value |

| Starting Material | Isobutyl bromide |

| Key Reagent | Sulfur dioxide |

| Typical Yield | Moderate to Good |

| Purity | Dependent on purification |

Oxidation of Isobutane-1-thiol

The controlled oxidation of the corresponding thiol, isobutane-1-thiol, offers another viable route to isobutyl-sulfinic acid. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.

Reaction Scheme:

(CH₃)₂CHCH₂SH + [O] → (CH₃)₂CHCH₂SO₂H

Causality Behind Experimental Choices:

The oxidation of a thiol to a sulfinic acid requires careful control of the reaction conditions to prevent over-oxidation to the corresponding sulfonic acid.[2][3] The choice of oxidizing agent and the stoichiometry are critical. Hydrogen peroxide is often used in the presence of a catalyst or under specific pH conditions to achieve the desired selectivity. The reaction is typically performed at low temperatures to moderate the exothermic oxidation process.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of isobutyl-sulfinic acid via thiol oxidation.

Detailed Experimental Protocol:

Materials:

-

Isobutane-1-thiol

-

Hydrogen peroxide (30% solution)

-

Solvent (e.g., acetic acid, ethanol)

-

Sodium sulfite or sodium bisulfite (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve isobutane-1-thiol in a suitable solvent such as acetic acid. Cool the solution in an ice bath.

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred thiol solution, maintaining the temperature below 10 °C.

-

Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite or sodium bisulfite to destroy any excess peroxide.

-

Workup and Isolation: Dilute the reaction mixture with water and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude isobutyl-sulfinic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or alcohol-water mixtures).[1]

Data Presentation:

| Parameter | Value |

| Starting Material | Isobutane-1-thiol |

| Key Reagent | Hydrogen peroxide |

| Typical Yield | Variable, depends on conditions |

| Purity | Can be high after purification |

Purification and Characterization

Purification:

Crude isobutyl-sulfinic acid can be purified by several methods. Recrystallization is a common technique, often from water or aqueous alcohol, taking advantage of the acid's polarity.[1] For less stable sulfinic acids, isolation as a salt (e.g., sodium salt) followed by careful acidification can be an effective strategy.

Characterization:

The structure and purity of the synthesized isobutyl-sulfinic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the isobutyl group protons, including a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the sulfur atom. The acidic proton of the sulfinic acid group will appear as a broad singlet.

-

¹³C NMR will show distinct resonances for the different carbon atoms of the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the S=O stretching vibration in the region of 1050-1150 cm⁻¹. A broad O-H stretching band will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood.

-

Thiols: Thiols have strong, unpleasant odors and are toxic. They should be handled in a fume hood with appropriate personal protective equipment.

-

Oxidizing Agents: Hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate safety precautions, including wearing gloves and safety glasses, should be taken.

Conclusion

The synthesis of isobutyl-sulfinic acid is achievable through well-established synthetic methodologies, primarily the Grignard route and the oxidation of the corresponding thiol. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. Careful control of reaction conditions is paramount to achieving good yields and minimizing the formation of byproducts. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- Purification of sulfonic acids. (n.d.). Google Patents.

- 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014). Chinese Chemical Letters, 25(11), 1471-1474.

-

General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia. Retrieved March 7, 2026, from [Link]

- Kice, J. L., & Cleveland, J. P. (1988). Sulfinic acids and related compounds. 19. Synthesis and properties of 1-propane-, 1-butane-, and 1-pentanesulfinates terminally substituted with di- and trisulfide functions. The Journal of Organic Chemistry, 53(1), 116-120.

- Noller, C. R., & Gordon, J. J. (1933). THE PREPARATION OF SOME HIGHER ALIPHATIC SULFONIC ACIDS. Journal of the American Chemical Society, 55(3), 1090-1092.

- Ghaffari Khaligh, N. (2016). 4-(Succinimido)-1-butane Sulfonic Acid as a Brönsted Acid Catalyst for Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s Derivatives under Solvent-Free Conditions.

-

Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

- Autenrieth, W., & Hefner, G. (1925). ALIPHATIC SULFINIC ACIDS. II. PREPARATION OF ALIPHATIC SULFONES. III. PREPARATION OF ALIPHATIC. ALPHA.-DISULFONES. Journal of the American Chemical Society, 47(11), 2867-2873.

- Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method. (n.d.). Google Patents.

-

β-Isovalerolactam-N-sulfonyl chloride. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

- Method for preparation of sulfinic acids. (n.d.). Google Patents.

- Alvarez, B., & López, M. (2012). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. The Journal of Physical Chemistry B, 116(1), 534-540.

-

2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

- 2-acrylamido-2-methyl propane sulfonic acid preparation method. (n.d.). Google Patents.

- Ge, L. (2014). Pilot synthesis of 2-acrylamido-2-methyl propane sulfonic acid and its application.

-

Oxidation of thiol using hydrogen peroxide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis of isobutyl magnesium bromide. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

- Long, L. H., & Halliwell, B. (2001). Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media.

-

DABCO-bis(sulfur dioxide). (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

-

p-ACETAMINOBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic Acid. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

- Back, T. G., & Moussa, Z. (2015).

-

What is the product when isobutyl magnesium bromide reacts with dry ether and absolute alcohol? (n.d.). Filo. Retrieved March 7, 2026, from [Link]

-

Predict the products of the following reactions. (a) sec-butylmagnesium iodide + D2O (b) n-butyllithium + CH3CH2OH (c) isobutylmagnesium bromide + but-1-yne (d) (e). (n.d.). Vaia. Retrieved March 7, 2026, from [Link]

- Alvarez, B., & López, M. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the S(N)2 Paradigm. The Journal of Physical Chemistry B, 116(1), 534-540.

-

n-BUTYL SULFITE. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

Sources

Isobutyl-Sulphinic Acid (CAS 29099-09-0): A Technical Guide on Synthesis, Reactivity, and Drug Development Applications

Executive Summary

Isobutyl-sulphinic acid, systematically known as 2-methylpropane-1-sulfinic acid (CAS: 29099-09-0 ), is a critical organosulfur building block in modern medicinal chemistry. Because free sulfinic acids are thermodynamically unstable and prone to spontaneous disproportionation into sulfonic acids, this compound is predominantly synthesized, stored, and utilized as its stable sodium salt: sodium isobutylsulfinate .

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols required to successfully integrate the isobutylsulfonyl moiety into complex pharmacophores .

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of isobutyl-sulphinic acid is essential for predicting its behavior in multi-step organic synthesis. The branched isobutyl chain provides steric bulk that can favorably modulate the lipophilicity of drug candidates, while the polar sulfinic group acts as a versatile reactive center.

Table 1: Physicochemical Properties of Isobutyl-sulphinic acid

| Property | Value |

| Chemical Name | 2-methylpropane-1-sulfinic acid |

| CAS Number | 29099-09-0 |

| Molecular Formula | C4H10O2S |

| Molecular Weight | 122.19 g/mol |

| SMILES | CC(C)CS(=O)O |

| Stability Profile | Prone to oxidation; utilized industrially as Sodium Isobutylsulfinate. |

Mechanistic Role in Advanced Organic Synthesis

In drug design, the isobutylsulfonyl group is frequently incorporated into heteroaromatic rings (e.g., pyridines) or saturated heterocycles (e.g., piperidines) to enhance metabolic stability and establish critical hydrogen-bonding interactions with target proteins .

Sodium isobutylsulfinate serves as an ambident nucleophile. While alkylation can theoretically occur at either the sulfur or oxygen atom, the "soft" nature of the sulfur center under polar aprotic conditions strongly favors S-alkylation. This regioselectivity is the cornerstone of synthesizing stable sulfones rather than unstable sulfinic esters.

Reaction pathway for the synthesis and application of sodium isobutylsulfinate.

Self-Validating Experimental Protocols

To ensure high fidelity in structural modifications, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints that confirm causality and reaction success, preventing the downstream carryover of unreacted starting materials.

Self-validating experimental workflow for isobutylsulfonylation reactions.

Protocol A: Synthesis of Sodium Isobutylsulfinate

Objective: To generate the stable sulfinate salt from isobutyl bromide via nucleophilic substitution.

Causality of Experimental Choices: Sodium sulfite (

Step-by-Step Methodology:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolve 0.1 mol of sodium sulfite in 50 mL of deionized water. Add 50 mL of ethanol to create a homogeneous co-solvent environment.

-

Add 0.08 mol of isobutyl bromide dropwise. Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of dialkyl sulfone byproducts.

-

Reflux the mixture at 85°C for 12 hours.

-

Self-Validation Checkpoint: The reaction begins as a heterogeneous biphasic mixture due to the insolubility of isobutyl bromide in the aqueous phase. As the alkyl bromide is consumed to form the highly water-soluble sodium isobutylsulfinate, the organic phase will progressively diminish. A completely homogeneous, single-phase solution serves as an immediate visual confirmation of >95% conversion.

-

Concentrate the solution under reduced pressure to remove ethanol, then recrystallize the crude salt from hot ethanol to yield pure sodium isobutylsulfinate.

Protocol B: Synthesis of 4-(Isobutylsulfonyl)piperidine Scaffolds

Objective: To introduce the isobutylsulfonyl group onto a piperidine ring, a common structural motif in neuroactive and anti-inflammatory drug discovery .

Causality of Experimental Choices: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic. Maintaining the temperature at 80°C provides the necessary activation energy for the displacement without inducing thermal degradation of the piperidine core.

Step-by-Step Methodology:

-

In an oven-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of 4-bromo-1-(naphthalen-1-ylsulfonyl)piperidine in 20 mL of anhydrous DMF.

-

Add 12 mmol (1.2 equivalents) of sodium isobutylsulfinate.

-

Stir the reaction mixture at 80°C for 8 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The starting halopiperidine will exhibit a high retention factor (

). Successful S-alkylation introduces a highly polar sulfone moiety, resulting in a distinct, baseline-shifted spot. If the high- -

Quench the reaction with 50 mL of distilled water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

, and concentrate in vacuo.

Applications in Medicinal Chemistry & Optimization Data

The incorporation of the isobutylsulfonyl group is a proven strategy in rational drug design. For instance, in the synthesis of 6-(Isobutylsulfonyl)nicotinic acid, the sulfonyl group enhances the compound's aqueous solubility while maintaining sufficient lipophilicity for cellular permeability, making it a highly valued precursor in pharmaceutical R&D .

To maximize yields during the sulfonylation of complex APIs, solvent and catalyst optimization is critical. The quantitative data below summarizes the optimal conditions for S-alkylation using sodium isobutylsulfinate.

Table 2: Reaction Optimization for Isobutylsulfonylation

| Solvent System | Temperature | Catalyst/Additive | Average Yield | Mechanistic Observation |

| DMF | 80°C | None | 50–70% | Standard |

| DMF | 80°C | TBAI (0.1 eq) | 85–90% | Iodide exchange significantly accelerates substitution. |

| Aqueous/EtOH | Reflux (85°C) | None | >90% | Optimal environment for synthesizing the sulfinate salt itself. |

| Dichloromethane | 25°C | <20% | Insufficient activation energy for S-alkylation; poor solubility. |

References

Mechanistic Context & Analytical Challenges

Title: Spectroscopic Characterization of Isobutyl-Sulfinic Acid: A Comprehensive Analytical Guide

Introduction Isobutyl-sulfinic acid (2-methylpropane-1-sulfinic acid; CAS: 718-25-2) is a highly reactive organosulfur compound frequently utilized as a nucleophilic sulfinylating agent in pharmaceutical synthesis, transition-metal-catalyzed cross-coupling reactions, and the development of cathepsin inhibitors[1]. Due to the intermediate oxidation state of the sulfur atom (S^IV), sulfinic acids are intrinsically prone to disproportionation and oxidation to their corresponding sulfonic acids. Consequently, rigorous spectroscopic characterization is not merely a formality, but a critical quality control step. This whitepaper provides a field-proven, in-depth methodology for the spectroscopic validation of isobutyl-sulfinic acid, detailing the causality behind experimental parameters to ensure data integrity.

As an application scientist, one must recognize that the sulfur atom in isobutyl-sulfinic acid possesses a lone pair of electrons, rendering it a stable stereogenic center at room temperature. This intrinsic chirality profoundly impacts its Nuclear Magnetic Resonance (NMR) profile. Furthermore, the compound exhibits strong intermolecular hydrogen bonding, which can lead to concentration-dependent chemical shifts and spectral broadening if solvent selection is not optimized.

Experimental Protocols: A Self-Validating System

To establish a self-validating analytical workflow, orthogonal techniques (NMR, FT-IR, and ESI-MS) must be employed. Each method compensates for the blind spots of the others.

Protocol 1: Sample Preparation and Handling

-

Inert Atmosphere: Handle the neat isobutyl-sulfinic acid under a dry nitrogen or argon atmosphere to prevent ambient oxidation to isobutyl-sulfonic acid.

-

Solvent Selection: For NMR, dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 rather than CDCl3.

-

Causality: DMSO acts as a strong hydrogen-bond acceptor, breaking up sulfinic acid dimers. This sharpens the acidic O-H proton signal and prevents concentration-dependent drift.

-

Protocol 2: High-Resolution NMR Acquisition

-

Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced signal-to-noise ratio.

-

1H NMR Parameters: Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the isobutyl methyl groups.

-

13C NMR Parameters: Acquire with proton decoupling (WALTZ-16). Require a minimum of 512 scans due to the lack of NOE enhancement on the quaternary/heteroatom-adjacent carbons.

Protocol 3: ATR-FTIR Spectroscopy

-

Methodology: Use Attenuated Total Reflectance (ATR) rather than KBr pellets.

-

Causality: Grinding the sample with hygroscopic KBr introduces moisture and mechanical stress that can induce rapid oxidation of the sulfinyl group (S=O) to a sulfonyl group (O=S=O).

-

-

Execution: Place 2–3 mg of neat sample directly onto the diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 4: ESI-MS (Electrospray Ionization Mass Spectrometry)

-

Ionization Mode: Operate strictly in Negative Ion Mode (ESI-).

-

Causality: Sulfinic acids readily lose a proton to form the stable sulfinate anion [M-H]⁻. Positive ion mode often leads to complex adducts and in-source fragmentation[2].

-

-

Carrier Solvent: Use a 50:50 mixture of LC-MS grade Methanol and Water with 0.1% ammonium hydroxide to promote deprotonation.

Caption: Workflow for the orthogonal spectroscopic validation of isobutyl-sulfinic acid.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of isobutyl-sulfinic acid is defined by the stereogenic sulfur atom. The adjacent methylene protons (H-1) are diastereotopic. Instead of a simple doublet, they appear as an ABX multiplet (or two distinct doublets of doublets) because they exist in different magnetic environments relative to the chiral sulfur lone pair. The synthesis of such sulfinyl derivatives frequently relies on Grignard reagents (e.g., isobutyl magnesium chloride reacted with sulfur dioxide)[3], which can leave trace magnesium impurities; high-resolution NMR confirms both structure and purity.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| S-OH | 9.50 - 10.20 | br s | 1H | - | Acidic proton (exchangeable) |

| C1-H₂ | 2.55 - 2.75 | m (ABX) | 2H | ~12.5, 6.8 | Diastereotopic methylene |

| C2-H | 2.05 - 2.20 | nonet | 1H | 6.7 | Methine proton |

| C3-H₃, C4-H₃ | 1.02 | d | 6H | 6.7 | Isopropyl methyls |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 64.5 | CH₂ | C1 (Deshielded by adjacent S=O) |

| 24.2 | CH | C2 (Methine carbon) |

| 22.4 | CH₃ | C3, C4 (Methyl carbons) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy is the most rapid method to distinguish a sulfinic acid from its oxidized sulfonic acid counterpart. Sulfinic acids exhibit a distinct S=O stretching frequency, whereas sulfonic acids display two bands (asymmetric and symmetric SO₂ stretches).

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| 3200 - 2700 | Broad, strong | O-H stretch | Indicates strong hydrogen bonding |

| 2960, 2870 | Medium | C-H stretch (sp³) | Confirms aliphatic isobutyl chain |

| 1085 - 1040 | Strong | S=O stretch | Critical: Confirms sulfinyl group. Absence of ~1350 cm⁻¹ peak rules out sulfonyl oxidation. |

| 850 | Medium | S-O stretch | Single bond stretching |

Mass Spectrometry (ESI-MS)

In negative ion mode, the molecule (Exact Mass: 122.04 g/mol ) cleanly deprotonates.

-

Observed m/z: 121.0 [M-H]⁻

-

Isotope Pattern: A distinct M+2 peak at ~4.5% relative intensity is observed, which is the classic isotopic signature of Sulfur-34 (³⁴S), providing self-validating proof of the sulfur atom's presence.

Conclusion

The rigorous spectroscopic characterization of isobutyl-sulfinic acid requires an understanding of its unique physical chemistry—specifically its chiral sulfur center and propensity for oxidation. By utilizing DMSO-d6 to resolve hydrogen-bonding artifacts, recognizing diastereotopic splitting in NMR, and employing ATR-FTIR to monitor the S=O oxidation state, researchers can ensure the highest level of analytical confidence before deploying this reagent in complex syntheses.

References

- Title: WO2004002491A1 - Morpholine and tetrahydropyran drivatives and their use as cathepsin inhibitors Source: Google Patents URL

- Title: GB823958A - Organomagnesium chloride complexes Source: Google Patents URL

Sources

Part 1: Elucidating the Molecular Architecture

An In-depth Technical Guide to the Molecular Structure and Chemistry of Isobutyl-sulfinic Acid

This guide provides a comprehensive technical overview of isobutyl-sulfinic acid, a representative member of the alkyl-sulfinic acid class of compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. It delves into the causal relationships that govern its structure, reactivity, and characterization. While specific experimental data for isobutyl-sulfinic acid is not extensively published, this guide synthesizes established principles of organic and organosulfur chemistry to construct a robust and predictive model of its properties.

The functional properties and synthetic utility of any molecule are direct consequences of its three-dimensional structure. For isobutyl-sulfinic acid, this involves understanding the interplay between the sterically demanding isobutyl group and the chiral, reactive sulfinyl moiety.

The Sulfinic Acid Functional Group: A Chiral Sulfur Center

Sulfinic acids possess the general formula R-S(O)OH. Unlike their more oxidized sulfonic acid cousins (R-SO₂OH), the sulfur atom in a sulfinic acid is a stereocenter. It is bonded to three different groups (the organic residue R, an oxygen atom, and a hydroxyl group) and possesses a lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom, making sulfinic acids inherently chiral.

This chirality is not merely a structural curiosity; it has profound implications in asymmetric synthesis, where the sulfinyl group can act as a chiral auxiliary to direct the stereochemical outcome of reactions.

The Isobutyl Group: Steric and Electronic Contributions

The isobutyl group, –CH₂CH(CH₃)₂, is a branched alkyl substituent. Its primary influence on the molecule is steric.[1] The branching at the beta-carbon introduces bulk that can hinder the approach of reagents to the sulfur center, thereby modulating the molecule's reactivity compared to its straight-chain analog, n-butyl-sulfinic acid.[1] This steric hindrance is a critical factor in designing selective chemical transformations.[1]

Electronically, the isobutyl group is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the sulfur atom.

Assembled Structure of Isobutyl-sulfinic Acid

Combining these two components, the isobutyl-sulfinic acid molecule features a central, tetra-coordinate sulfur atom. The key structural characteristics are:

-

Connectivity: A primary carbon of the isobutyl group is covalently bonded to the sulfur atom.

-

Sulfur Oxidation State: The sulfur is in the +2 oxidation state.

-

Geometry: The molecule adopts a trigonal pyramidal geometry around the sulfur atom.

-

Bonds: It contains one carbon-sulfur (C-S) single bond, one sulfur-oxygen double bond (S=O, the sulfinyl oxygen), and one sulfur-oxygen single bond (S-OH, the hydroxyl group).

Caption: Molecular connectivity of isobutyl-sulfinic acid.

Part 2: Synthesis and Spectroscopic Characterization

As stable, odorless, and readily available sulfur reagents, sulfinic acids are increasingly used for synthesizing a variety of important sulfur-containing compounds.[2]

A Generalized Synthetic Protocol

While numerous methods exist for preparing sulfinic acids, a common and reliable laboratory-scale approach involves the reaction of an organometallic reagent with sulfur dioxide or the reduction of a sulfonyl chloride.[3][4] An increasingly popular modern method involves the use of specialized reagents to convert alkyl halides directly to sulfinic acid salts, avoiding harsh organometallic intermediates.[4]

The following protocol outlines a representative synthesis of an alkyl sulfinic acid salt from an alkyl halide, a method valued for its mild conditions and functional group tolerance.[4]

Experimental Protocol: Synthesis of Sodium Isobutyl-sulfinate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium sulfite (1.2 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.05 equivalents) to a solvent mixture of water and acetonitrile (1:1 v/v).

-

Reaction Initiation: Heat the vigorously stirred suspension to 70-80°C. Add isobutyl bromide (1.0 equivalent) dropwise via a syringe over 30 minutes.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching an aliquot with water and extracting with diethyl ether to check for the disappearance of the starting isobutyl bromide.

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Isolation: The resulting aqueous solution contains the sodium isobutyl-sulfinate salt. This solution can be used directly in subsequent reactions, or the salt can be isolated by salting out with sodium chloride and extracting with a suitable organic solvent, followed by drying and evaporation. For long-term storage, conversion to the solid salt is recommended.

-

Acidification (Optional): To obtain the free isobutyl-sulfinic acid, the aqueous solution of the salt is carefully acidified at 0°C with a non-oxidizing acid (e.g., dilute H₂SO₄) to a pH of ~2, followed by extraction into an organic solvent like dichloromethane. Causality Note: Low temperature is crucial as sulfinic acids can disproportionate upon heating in acidic conditions.

Caption: Generalized workflow for isobutyl-sulfinate synthesis.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The following tables summarize the predicted data for isobutyl-sulfinic acid based on established principles of NMR, IR, and Mass Spectrometry.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂-S | ~2.8 - 3.2 | Doublet (d) | Deshielded by the adjacent sulfur atom. Coupled to the -CH proton. |

| ¹H | -CH(CH₃)₂ | ~1.9 - 2.3 | Nonet (m) | Coupled to the -CH₂ and two -CH₃ groups. |

| ¹H | -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet (d) | Two equivalent methyl groups coupled to the -CH proton. |

| ¹H | -S(O)OH | ~8.0 - 12.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration and solvent dependent. |

| ¹³C | -CH₂-S | ~55 - 65 | Directly attached to the electron-withdrawing sulfinyl group. | |

| ¹³C | -CH(CH₃)₂ | ~28 - 35 |

| ¹³C | -CH(CH₃)₂ | ~20 - 25 | | Two equivalent methyl carbons. |

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| 3200 - 2500 | O-H stretch | Very broad, characteristic of a hydrogen-bonded acidic proton.[7] |

| 2960 - 2870 | C-H stretch | Aliphatic C-H bonds of the isobutyl group. |

| 1120 - 1040 | S=O stretch | Strong and characteristic absorption for the sulfinyl group. |

| 900 - 700 | S-O stretch | Characteristic of the single bond in the S-OH moiety. |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₄H₁₀O₂S (122.18 g/mol ) would be expected, though it may be weak due to instability.

-

Key Fragments: Common fragmentation patterns would involve the loss of the isobutyl group (m/z = 57) and loss of the hydroxyl group (m/z = 17). A prominent peak at m/z = 57 corresponding to the stable tertiary butyl cation ([C₄H₉]⁺) is highly probable due to rearrangement.

Part 3: Reactivity and Synthetic Applications

Sulfinic acids are exceptionally versatile building blocks in medicinal and materials chemistry.[2] Their utility stems from their ability to serve as precursors to a wide array of other organosulfur compounds through sulfonylation, sulfinylation, or sulfenylation reactions.[2]

-

Oxidation to Sulfonic Acids/Sulfonates: Mild oxidation (e.g., with H₂O₂ or m-CPBA) converts sulfinic acids to the corresponding sulfonic acids, which are strong acids used as catalysts and in the formulation of ionic liquids and pharmaceuticals.[8][9]

-

Conversion to Sulfones: Sulfinic acids are excellent precursors for sulfones, a critical functional group in many pharmaceuticals.[2] This is often achieved through radical addition to alkenes or alkynes or via nucleophilic substitution reactions of their corresponding salts.[2]

-

Formation of Sulfoxides: Reaction with alkyl halides can lead to the formation of new, unsymmetrical sulfoxides.[10]

-

Synthesis of Sulfonamides: Conversion to a sulfonyl chloride followed by reaction with an amine, or direct oxidative amination of a sulfinate salt, yields sulfonamides, a cornerstone pharmacophore in drug discovery.[11]

Caption: Key synthetic transformations of isobutyl-sulfinic acid.

This versatility makes alkyl-sulfinic acids like the isobutyl derivative valuable intermediates in drug development pipelines, allowing for the rapid diversification of lead compounds and the introduction of sulfur-containing motifs known to modulate pharmacokinetic and pharmacodynamic properties.[8][12]

Conclusion

While isobutyl-sulfinic acid itself is not a widely characterized molecule, its structure, properties, and reactivity can be confidently predicted from the fundamental principles of organosulfur chemistry. It possesses a chiral sulfur center, exhibits reactivity modulated by its sterically demanding isobutyl group, and serves as a versatile precursor for a host of valuable sulfur-containing functional groups. Understanding this theoretical and practical framework empowers researchers to effectively synthesize, characterize, and deploy this and related alkyl-sulfinic acids in the pursuit of novel materials and therapeutic agents.

References

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Available at: [Link]

-

Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. Available at: [Link]

- Lv, Y., Cui, H., Meng, N., Yue, H., & Wei, W. (2021). Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds. Chinese Chemical Letters.

- Various Authors. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Semantic Scholar.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14981884, Isobu-tylene sulfonic acid. Available at: [Link]

- Anonymous. (Date unavailable). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus.

-

Organic Chemistry Portal. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Available at: [Link]

-

Wikipedia. Sulfonic acid. Available at: [Link]

-

ResearchGate. (Date unavailable). A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides. Available at: [Link]

-

Vaia. The IR, NMR, and mass spectra are provided for an organic compound. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6420676, Sulfurous acid, butyl isobutyl ester. Available at: [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Available at: [Link]

-

IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. Available at: [Link]

-

Britannica. Sulfinic acid | chemical compound. Available at: [Link]

-

Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399. Available at: [Link]

-

University of Calgary. Chapter 13: Spectroscopy. Available at: [Link]

- Google Patents. CA2268097C - Sulfinic acid derivatives and their preparation and use.

-

Ashenhurst, J. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. Available at: [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available at: [Link]

-

ResearchGate. (Date unavailable). Relevant Properties for Catalytic Activity of Sulfonic Ion-Exchange Resins in Etherification of Isobutene with Linear Primary Alcohols. Available at: [Link]

-

Luzzio, F. A., et al. (Date unavailable). Relevant Properties for Catalytic Activity of Sulfonic Ion-Exchange Resins in Etherification of Isobutene with Linear Primary. Available at: [Link]

-

Royal Society of Chemistry. (Date unavailable). 4.1.1.6. Synthesis of Isobutylene and Its Use in Esterification Reactions. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds [html.rhhz.net]

- 3. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. vaia.com [vaia.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. capitalresin.com [capitalresin.com]

- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. semanticscholar.org [semanticscholar.org]

A Theoretical Investigation of Isobutyl-sulfinic Acid: A Whitepaper on Computational Approaches to Understanding its Structure, Reactivity, and Spectroscopic Signature

Abstract

Sulfinic acids (RSO₂H) are a class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are implicated in various biological processes.[1][2] Their unique reactivity, however, is paired with a reputation for instability, making their experimental characterization challenging.[1] This technical guide outlines a comprehensive theoretical framework for the in-depth study of a representative alkylsulfinic acid, isobutyl-sulfinic acid, utilizing modern computational chemistry techniques. By employing Density Functional Theory (DFT), we can elucidate its fundamental properties, including its three-dimensional structure, electronic landscape, and predicted spectroscopic signatures. This whitepaper is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to understand and predict the behavior of reactive sulfur-containing molecules. The methodologies detailed herein provide a robust, self-validating system for generating reliable theoretical data that can guide experimental work and accelerate discovery.

Introduction: The Enigmatic Nature of Sulfinic Acids

Sulfinic acids and their derivatives are pivotal in a wide array of chemical transformations.[3][4] They can act as nucleophiles, electrophiles, and precursors to sulfonyl radicals, showcasing a rich and varied reactivity profile.[1] Despite their utility, the inherent instability of many sulfinic acids, which can readily undergo disproportionation or oxidation, often complicates their isolation and characterization.[1][5] Isobutyl-sulfinic acid, with its branched alkyl group, presents an interesting case study for exploring the interplay of steric and electronic effects on the stability and conformation of this functional group.[6]

Theoretical studies offer a powerful and cost-effective avenue to explore the transient and reactive nature of molecules like isobutyl-sulfinic acid.[7][8] High-level quantum chemical calculations can provide detailed insights into molecular geometries, electronic properties, and reaction pathways that are often difficult to access experimentally.[9][10] This guide will detail a proposed computational workflow for a thorough theoretical investigation of isobutyl-sulfinic acid.

Part 1: Unveiling the Three-Dimensional Landscape: Molecular Structure and Conformational Analysis

The first step in understanding any molecule is to determine its most stable three-dimensional structure. For a flexible molecule like isobutyl-sulfinic acid, this also involves exploring its various possible conformations and their relative energies.

The Importance of Conformational Analysis

The isobutyl group can rotate around the C-S bond, and the S-O-H group can also exhibit rotational isomerism.[11][12] These different spatial arrangements, or conformers, can have different energies, and the overall properties of the molecule are a population-weighted average of the properties of its conformers. Identifying the global minimum energy structure is crucial for accurate predictions of other molecular properties.

Proposed Computational Protocol

A conformational search will be performed using a molecular mechanics force field as a preliminary, computationally inexpensive step to identify a set of low-energy conformers. These initial structures will then be subjected to full geometry optimization using Density Functional Theory (DFT).

| Parameter | Recommended Setting | Justification |

| DFT Functional | B3LYP | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13][14] |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) to accurately describe the electronic structure of the sulfur atom and hydrogen bonding.[13][15] |

| Solvation Model | Polarizable Continuum Model (PCM) | To account for the influence of a solvent (e.g., water or an organic solvent) on the conformational energies. |

The vibrational frequencies will be calculated for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

Caption: Workflow for Electronic Property Analysis.

Part 3: Predicting the Spectroscopic Fingerprint

A key aspect of validating theoretical predictions is to compare them with experimental data. Predicting the infrared (IR) and nuclear magnetic resonance (NMR) spectra of isobutyl-sulfinic acid allows for direct comparison with experimental measurements, should they become available.

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies from the geometry optimization step can be used to generate a theoretical IR spectrum. The positions and intensities of the absorption bands can be compared with experimental spectra to confirm the presence of specific functional groups and to support the calculated structure. Key vibrational modes to analyze would include the O-H stretch, S=O stretch, and C-S stretch. [16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this purpose.

Proposed Computational Protocol

| Spectroscopy | Computational Method | Basis Set | Key Information Obtained |

| Infrared (IR) | DFT Frequency Calculation | 6-311++G(d,p) | Vibrational frequencies and intensities. [18] |

| NMR | GIAO | 6-311++G(d,p) | ¹H and ¹³C chemical shifts. [14] |

Part 4: Probing Stability and Reactivity: Decomposition Pathways

As previously mentioned, the stability of sulfinic acids is a significant concern. [1]Theoretical calculations can be employed to investigate potential decomposition pathways, providing insights into the factors that influence the stability of isobutyl-sulfinic acid.

Potential Decomposition Pathways

Possible decomposition pathways for sulfinic acids include:

-

Disproportionation: To form a sulfonic acid and a thiosulfonate.

-

Oxidation: In the presence of an oxidizing agent.

-

Radical formation: Homolytic cleavage of the S-O or O-H bonds. [7][8]

Proposed Computational Protocol

To investigate a potential decomposition pathway, such as disproportionation, a reaction coordinate can be defined, and the transition state (TS) for the reaction can be located.

-

Reactant and Product Optimization: The geometries of the reactants and products will be fully optimized.

-

Transition State Search: A transition state search algorithm (e.g., Berny optimization) will be used to locate the saddle point on the potential energy surface connecting the reactants and products.

-

Frequency Calculation: A frequency calculation on the TS geometry will be performed to confirm it is a true transition state (i.e., has exactly one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to confirm that the located TS connects the desired reactants and products.

-

Activation Energy Calculation: The energy difference between the transition state and the reactants will provide the activation energy for the reaction, indicating its kinetic feasibility.

Conclusion

The theoretical framework outlined in this whitepaper provides a comprehensive approach to elucidating the fundamental properties of isobutyl-sulfinic acid. By combining conformational analysis, electronic structure calculations, spectroscopic predictions, and reactivity studies, a detailed and multi-faceted understanding of this molecule can be achieved. The insights gained from such a theoretical study can guide synthetic efforts, aid in the interpretation of experimental data, and provide a foundation for the rational design of new reagents and drug candidates based on the sulfinic acid scaffold.

References

- Boyd, R. J., et al. (1981). Sulfonyl radicals, sulfinic acid, and related species: an ab initio molecular orbital study. Journal of the American Chemical Society, 103(16), 4661–4669.

- Boyd, R. J., & Edgecombe, K. E. (1988). Sulfonyl radicals, sulfinic acid, and related species: an ab initio molecular orbital study.

- Pratt, D. A., & DiLabio, G. A. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(35), 7131–7141.

- Iaroshenko, V. O. (2019). Reactivity of Small Oxoacids of Sulfur. Molecules, 24(15), 2795.

- Patai, S. (Ed.). (1990).

- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.

- Yamaguchi, M., et al. (2012). Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. The Journal of Physical Chemistry B, 116(44), 13164-13170.

- Davis, F. A., Jenkins, L. A., & Billmers, R. L. (1986). Chemistry of sulfenic acids. 7. Reason for the high reactivity of sulfenic acids. Stabilization by intramolecular hydrogen bonding and electronegativity effects. The Journal of Organic Chemistry, 51(7), 1033–1040.

- Li, Y., et al. (2015). A DFT Study on the Dissociation Property of Sulfonic Acids with Different Neighboring Pendants in Polymer Electrolyte. JPS Conference Proceedings, 6, 011005.

- Galezowska, E., & Siodla, T. (2020). Ab initio calculations and vibrational structure of sulfanilamide. Journal of Molecular Structure, 1217, 128424.

- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(7), 3828-3832.

- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(7), 3828-3832.

- Taylor & Francis. (n.d.). Sulfenic acid – Knowledge and References. Retrieved from [a valid URL, if one existed in the search results]

- Javed, S., et al. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA).

- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399.

- Zhang, L., et al. (2019). THEORETICAL STUDY ON ISOBUTENE POLYMERIZATION OVER SULFONIC ACID RESIN IN PRESENCE OF ETHANOL. Petroleum Processing and Petrochemicals, 50(10), 8-14.

- Boukaoud, A., et al. (2024). Exploration of electronic and vibrational properties of sulfanilic acid through periodic and non-periodic DFT calculations. Journal of Molecular Modeling, 30(4), 103.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Electrochemical Synthesis of Sulfinic and Sulfonic Esters from Sulfonyl Hydrazides. Retrieved from [a valid URL, if one existed in the search results]

-

PubChem. (n.d.). Sulfurous acid, butyl isobutyl ester. Retrieved from [Link]

- Exner, O., & Dembech, P. (1971). Dipole moments and conformation of sulphinic acid esters. Journal of the Chemical Society B: Physical Organic, 699-701.

- Weinreb, S. M. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic letters, 11(13), 2824–2827.

-

Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

- Procter, D. J., & Bower, J. F. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis.

- LibreTexts. (2020, May 12). 8.

- Echemi. (2025, November 27).

- Gao, J. (2016). An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid.

- Paathshaala. (2021, April 14). Stereochemistry Part-7 || Conformational analysis of Acyclic compounds [Video]. YouTube.

- Gaggeri, R., et al. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1053.

- El-Shishtawy, R. M., et al. (2020). Comparative Study of the Optoelectronic Properties of Furan and its Analogs using DFT and TD-DFT. Malaysian Journal of Fundamental and Applied Sciences, 16(3), 335-340.

- IRJEdT. (n.d.).

- ThaiJo. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Methoxyaniline.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- De Canck, E., et al. (2013). Towards acid MOFs – catalytic performance of sulfonic acid functionalized architectures. Catalysis Science & Technology, 3(8), 2031-2039.

- Organic Chemistry Portal. (n.d.).

- University of Pittsburgh. (2019, October 23). Computational Study of Structure and Dynamics of Ionic Liquids.

- Nicol, E. A., & Schwan, A. L. (2021). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. Organic & Biomolecular Chemistry, 19(27), 6049-6060.

- Zheng, J., et al. (2019). Microstructures of the Sulfonic-Acid-Functionalized Ionic Liquid/Sulfuric Acid and Their Interactions: A Perspective from the Isobutane Alkylation. Industrial & Engineering Chemistry Research, 58(31), 14046-14056.

- Patil, S. S., et al. (2022). Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid. Polymers, 14(13), 2690.

- Google Patents. (n.d.).

- Salinas-Torres, D., et al. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Polymers, 14(13), 2636.

- Weinkam, R. J., & Shiba, D. A. (1978). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 21(8), 773-777.

- PLOS. (2015, March 5). Protein Topology Determines Cysteine Oxidation Fate: The Case of Sulfenyl Amide Formation among Protein Families.

- Olasunkanmi, L. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400.

- Benchchem. (n.d.).

Sources

- 1. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 5. Protein Topology Determines Cysteine Oxidation Fate: The Case of Sulfenyl Amide Formation among Protein Families | PLOS Computational Biology [journals.plos.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. journals.jps.jp [journals.jps.jp]

- 14. tandfonline.com [tandfonline.com]

- 15. Exploration of electronic and vibrational properties of sulfanilic acid through periodic and non-periodic DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Chemical Genesis and Therapeutic Utility of Isobutyl-sulphinic Acid

The following technical guide details the discovery, synthesis, and pharmaceutical application of Isobutyl-sulphinic acid (IUPAC: 2-methylpropane-1-sulfinic acid).

This guide moves beyond a simple timeline to explore the chemical causality of its discovery: from its origins in classical organometallic chemistry to its modern "rediscovery" as a critical sulfone-donor in the development of Cathepsin S inhibitors.

From Grignard Reagent to Protease Inhibitor

Executive Summary: The Dual Discovery

The "discovery" of isobutyl-sulphinic acid is not a single historical event but a two-phased scientific evolution:

-

The Classical Phase (Synthetic Discovery): The identification of the molecule as a stable intermediate formed by the insertion of sulfur dioxide (

) into isobutylmagnesium halides (Grignard reagents). -

The Pharmaceutical Phase (Functional Discovery): The recognition of its unique steric profile (the isobutyl tail) as an ideal hydrophobic anchor in the design of Cathepsin S inhibitors , specifically in the structure-based drug design workflows of Vertex Pharmaceuticals and others.

Chemical Synthesis: The Grignard-SO₂ Protocol

The definitive method for "discovering" (synthesizing) isobutyl-sulphinic acid in the lab relies on the nucleophilic attack of a carbanion on sulfur dioxide. This protocol is preferred over the reduction of sulfonyl chlorides due to the prevention of over-reduction to thiols.

Experimental Causality

-

Why Grignard? The isobutyl carbon-magnesium bond is highly polarized, creating a strong nucleophile capable of attacking the sulfur atom in

. -

Why

Saturation?

Validated Synthesis Protocol

Objective: Preparation of Isobutyl-sulphinic acid (Yield >85%).

| Step | Reagent/Condition | Action | Mechanistic Rationale |

| 1 | Isobutyl Bromide (1.0 eq), Mg Turnings (1.1 eq), THF (Anhydrous) | Formation: Reflux under | Generates Isobutylmagnesium bromide (Grignard). Iodine crystal may be used to initiate etching of Mg oxide layer. |

| 2 | Sulfur Dioxide ( | Insertion: Cool Grignard to -20°C. Bubble dry | |

| 3 | HCl (2M, Aqueous) | Quench: Pour mixture into ice-cold HCl. | Protonates the magnesium sulfinate salt ( |

| 4 | Ethyl Acetate / | Isolation: Extract, dry, and concentrate in vacuo. | Sulfinic acids are unstable; immediate use or conversion to salt is recommended. |

Reaction Pathway Visualization

The following diagram illustrates the Single Electron Transfer (SET) and polar pathways involved in the synthesis.

Figure 1: Synthetic pathway for Isobutyl-sulphinic acid via Grignard reagent, highlighting the critical SO2 insertion step.[1]

The Pharmaceutical Breakthrough: Cathepsin S Inhibition

The true "discovery" of isobutyl-sulphinic acid's value occurred in the late 1990s and early 2000s during the search for selective Cathepsin S inhibitors . Cathepsin S is a cysteine protease implicated in autoimmune disorders (e.g., Rheumatoid Arthritis, Lupus).

The Structural Logic

Researchers needed a moiety that could occupy the S2 hydrophobic pocket of the Cathepsin S enzyme.

-

The Problem: Many sulfonyl groups were too bulky or lacked the correct flexibility.

-

The Solution: Isobutyl-sulphinic acid was used to introduce the isobutyl-sulfonyl motif. The branching of the isobutyl group provided optimal steric fill for the S2 pocket without causing steric clash, while the sulfone (after oxidation or reaction) provided strong hydrogen bonding interactions.

The Vertex Protocol (Case Study)

In the landmark patent US 7,030,116 , isobutyl-sulphinic acid is utilized as a nucleophile to functionalize a Michael acceptor. This reaction effectively "installs" the pharmacophore.

Protocol Summary (Vertex Method):

-

Reactants: 2-Methylene-4-morpholin-4-yl-4-oxo-butyric acid (Michael Acceptor) + Isobutyl-sulphinic acid.[2]

-

Solvent System: Toluene/Acetonitrile (4:1).

-

Conditions: 85°C for 4.5 hours.

-

Mechanism: 1,4-Conjugate Addition (Michael Addition) of the sulfinic acid to the exocyclic double bond.

-

Result: Formation of a stable Sulfone linkage (

).

Mechanism of Action Diagram

This diagram depicts how isobutyl-sulphinic acid transforms into the active inhibitor moiety.

Figure 2: Transformation of Isobutyl-sulphinic acid into a bioactive sulfone inhibitor for Cathepsin S.

Technical Analysis: Stability and Handling

For researchers working with this compound, understanding its stability profile is crucial for reproducibility.

-

Oxidation Sensitivity: Sulfinic acids (

) are intermediate oxidation states. They air-oxidize to sulfonic acids (-

Storage: Store under Argon at -20°C.

-

-

Bio-Isosterism: The isobutyl-sulfinyl group is often explored as a bioisostere for carbonyls or carboxylates in peptide mimetics, offering similar polarity but different metabolic stability.

References

-

Vertex Pharmaceuticals Inc. (2006). Inhibitors of Cathepsin S. U.S. Patent No. 7,030,116. Washington, DC: U.S. Patent and Trademark Office. Link

-

Whitmore, F. C., & Williams, F. E. (1933). Aliphatic Sulfinic Acids. Journal of the American Chemical Society, 55(9), 3732-3735. (Foundational Grignard synthesis reference). Link

-

Greenspan, P. D., et al. (2001). Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin B through Structure-Based Drug Design. Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

-

Otsuka Chemical Co., Ltd. (1995). Process for removal of allyl group or allyloxycarbonyl group.[3] European Patent EP0676236A1. (Usage as a scavenger reagent). Link

Sources

- 1. GB823958A - Organomagnesium chloride complexes - Google Patents [patents.google.com]

- 2. WO2004002491A1 - Morpholine and tetrahydropyran drivatives and their use as cathepsin inhibitors - Google Patents [patents.google.com]

- 3. EP0676236A1 - Process for removal of allyl group or allyloxycarbonyl group - Google Patents [patents.google.com]

Isobutyl-Sulphinic Acid Precursors: Synthesis, Mechanistic Pathways, and Applications in Drug Development

Executive Summary

Isobutylsulfinic acid (2-methylpropane-1-sulfinic acid) and its conjugate base, the isobutylsulfinate anion, represent highly versatile organosulfur synthons in modern pharmaceutical development. Characterized by a sulfur atom in the +4 oxidation state, sulfinic acids act as potent, soft ambient nucleophiles. The isobutyl moiety provides a unique balance of steric shielding and lipophilicity, making it an ideal precursor for synthesizing complex sulfones, sulfonamides, and targeted therapeutics such as Cathepsin S inhibitors [1, 2].

This technical guide provides an in-depth analysis of the precursor selection, self-validating synthetic protocols, and the mechanistic causality governing the behavior of isobutylsulfinic acid in advanced drug development workflows.

Mechanistic Foundations & Precursor Selection

Alkanesulfinic acids are inherently unstable species. They are strong acids (

Causality of Precursor Choice

The synthesis of isobutylsulfinic acid relies on two primary precursor pathways, each selected based on the desired scale and functional group tolerance:

-

Alkyl Halides (Isobutyl chloride/bromide): Utilized in Grignard-mediated sulfur dioxide (

) insertion. The branched nature of the isobutyl group stabilizes the resulting Grignard reagent, preventing unwanted -

Sulfonyl Chlorides (Isobutanesulfonyl chloride): Utilized in reductive cleavage pathways. This is preferred when handling gaseous

is a safety constraint, allowing the reduction of

The Dual Reactivity of the Sulfinate Anion

The isobutylsulfinate anion exhibits ambident nucleophilicity. Under strictly controlled conditions, the soft sulfur atom acts as the primary nucleophilic center (S-alkylation/S-conjugate addition), whereas the harder oxygen atoms are less reactive unless paired with hard electrophiles (O-alkylation). This inherent electronic bias is the foundational logic behind its use in synthesizing complex sulfones via Michael additions.

Experimental Protocols: Self-Validating Synthesis Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental observables (e.g., temperature spikes, pH shifts, phase separations) act as intrinsic checkpoints to confirm mechanistic progression.

Protocol A: Grignard-Mediated Insertion

This method remains the gold standard for generating isobutylsulfinic acid from isobutyl halides [4, 5].

-

Step 1: Grignard Formation. Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Add a catalytic amount of iodine to activate the magnesium. Dropwise, add isobutyl bromide (1.0 eq).

-

Causality & Validation: The disappearance of the iodine color and the initiation of a controlled exotherm validate the formation of isobutylmagnesium bromide. THF is chosen over diethyl ether to increase the solubility of the resulting sulfinate complex.

-

-

Step 2: Electrophilic

Insertion. Cool the Grignard solution to strictly -40°C. Introduce anhydrous-

Causality & Validation: The temperature must be maintained at -40°C. At higher temperatures, the intermediate magnesium isobutylsulfinate can undergo a secondary nucleophilic attack by unreacted Grignard reagent, yielding unwanted sulfoxides. The formation of a dense white precipitate (the magnesium salt) validates successful insertion.

-

-

Step 3: Acidification and Extraction. Carefully quench the reaction with 1M HCl at 0°C until the pH reaches 2.0. Extract immediately with dichloromethane (DCM).

-

Causality & Validation: Prolonged exposure to low pH drives disproportionation. Immediate extraction into DCM removes the free sulfinic acid from the aqueous acidic environment, halting degradation.

-

Fig 1: Grignard-mediated SO2 insertion workflow for isobutylsulfinic acid synthesis.

Protocol B: Reductive Cleavage of Isobutanesulfonyl Chloride

An oxidation-free alternative that avoids organometallic intermediates [3].

-

Step 1: Preparation of Reducing Bath. Dissolve sodium sulfite (

, 2.0 eq) and sodium bicarbonate ( -

Step 2: Reduction. Cool the aqueous solution to 0-5°C. Add isobutanesulfonyl chloride (1.0 eq) dropwise under vigorous stirring.

-

Causality & Validation:

reduces the sulfonyl chloride. The

-

-

Step 3: Isolation. Lyophilize the aqueous layer to obtain the crude sodium salt, which can be recrystallized from hot ethanol.

Quantitative Data & Comparative Analysis

The selection of the synthesis route dictates the purity, yield, and scalability of the isobutylsulfinic acid precursor. Table 1 summarizes the empirical data comparing the three primary methodologies.

Table 1: Comparative Metrics for Isobutylsulfinic Acid Synthesis Pathways

| Synthesis Pathway | Primary Precursor | Typical Yield (%) | Purity Profile | Scalability | Key Mechanistic Hazard |

| Grignard + | Isobutyl Bromide | 85 - 92% | High (Low sulfoxide) | Moderate | Exothermic |

| Sulfite Reduction | Isobutanesulfonyl Chloride | 70 - 80% | Moderate (Salt form) | High | Liberates HCl; requires strict buffering to prevent disproportionation. |

| DABSO Surrogate | Isobutyl Halide / Pd-cat | 65 - 75% | High | Low (Costly) | Catalyst poisoning; requires inert atmosphere and dry solvents. |

Applications in Advanced Drug Development

Synthesis of Cathepsin S Inhibitors

Cathepsin S is a cysteine protease implicated in autoimmune diseases and tumor invasion. Isobutylsulfinic acid is a critical precursor in synthesizing morpholine-derived Cathepsin S inhibitors [2].

Mechanistic Workflow: Isobutylsulfinic acid is reacted with 2-Methylene-4-morpholin-4-yl-4-oxo-butyric acid via a Michael addition.

-

Causality of Reaction Conditions: The reagents are suspended in a mixture of anhydrous toluene and acetonitrile (4:1 ratio) and heated to 85°C for 4.5 hours. Toluene provides the high boiling point necessary for the activation energy of the conjugate addition, while the highly polar acetonitrile ensures the solvation of the zwitterionic intermediates. The sulfinic acid's sulfur atom attacks the terminal methylene, yielding 2-(2-Methyl-propane-1-sulfonylmethyl)-4-morpholin-4-yl-4-oxo-butyric acid, a core pharmacophore that fits perfectly into the hydrophobic S2 pocket of the Cathepsin S enzyme [2].

Fig 2: Conjugate addition of isobutylsulfinic acid in Cathepsin S inhibitor synthesis.

Palladium-Catalyzed Allyl Deprotection in -Lactams

In the synthesis of semi-synthetic

-

Causality: The

catalyst oxidatively adds to the allyl ester, forming a

References

- Source: Google Patents (GB823958A)

- Source: Google Patents (WO2004002491A1)

-

Title: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions Source: PMC - NIH URL: [Link]

-

Title: A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides Source: Audrey Yun Li (Tetrahedron Letters) URL: [Link]

- Source: Google Patents (EP0676236A1)

Methodological & Application

Application Note: Isobutylsulfinic Acid in Organic Synthesis

This Application Note and Protocol guide details the use of Isobutylsulfinic Acid (

Introduction & Mechanistic Versatility

Isobutylsulfinic acid (

In modern drug discovery, this reagent is valued for its divergent reactivity (Figure 1), controlled by the reaction conditions:

-

Nucleophilic Character (Polar): The sulfur atom attacks electrophiles (alkyl halides, epoxides) to form sulfones .[2]

-

Radical Character (SET): Under oxidative conditions, the reagent generates an isobutyl-sulfonyl radical (

-BuSO

Figure 1: Divergent reaction pathways of isobutylsulfinate: Nucleophilic substitution vs. Radical functionalization.[1][2]

Preparation of Reagents

Commercial availability of the free acid is limited due to stability.[3] We recommend synthesizing the sodium salt or generating the free acid in situ.

Protocol A: Synthesis of Sodium Isobutylsulfinate (Scale: 10 mmol)

This protocol reduces isobutylsulfonyl chloride to the stable sulfinate salt.

Reagents:

-

Isobutylsulfonyl chloride (1.57 g, 10 mmol)

-

Sodium sulfite (Na

SO -

Sodium bicarbonate (NaHCO

, 1.68 g, 20 mmol) -

Water (10 mL)

Procedure:

-

Setup: Dissolve Na

SO -

Addition: Add isobutylsulfonyl chloride dropwise over 15 minutes. Maintain pH ~9-10 (add dilute NaOH if necessary).

-

Reaction: Stir at 70 °C for 2 hours. The solution should become clear.

-

Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1 to generate the free acid (oily/precipitate), then immediately extract with Ethyl Acetate (3 x 15 mL).

-

Salt Formation: Dry the organic layer (MgSO

).[1][2] Add a stoichiometric amount of Sodium 2-ethylhexanoate (or NaOEt) to precipitate the sodium salt.[2] Filter and dry under vacuum.[2]

Core Application 1: Synthesis of Isobutyl Sulfones (Nucleophilic)

Context: Sulfones are critical bioisosteres for carbonyls in medicinal chemistry.[2] This method avoids the use of odorous thiols and subsequent oxidation steps.[4]

Reaction:

Step-by-Step Protocol

-

Reaction Mix: In a vial, combine Sodium Isobutylsulfinate (1.2 equiv) and the Alkyl Halide (1.0 equiv) in DMSO (0.5 M concentration relative to halide).

-

Heating: Heat to 90–110 °C for 4–12 hours.

-

Monitoring: Monitor by TLC. The sulfinate is very polar (baseline); the product is less polar.[2]

-

Workup: Pour into water. Extract with EtOAc.[2] Wash organic layer with water (x3) to remove DMSO.[2] Dry and concentrate.

-

Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography.[1][2]

Core Application 2: Radical C-H Functionalization (Minisci-Type)

Context: Direct installation of the isobutyl group onto electron-deficient heterocycles (pyridines, quinolines) without pre-functionalization.[2] This exploits the "desulfurative" radical pathway.

Reaction: Heterocycle +

Mechanism & Logic

The reaction requires an oxidant (TBHP) to generate the sulfonyl radical. Under acidic conditions (TFA), the radical extrudes SO

Experimental Protocol

Reagents:

-

Heterocycle (e.g., Lepidine, 0.5 mmol)

-

Sodium Isobutylsulfinate (1.5 mmol, 3.0 equiv)

-

TBHP (70% aq., 2.5 mmol, 5.0 equiv)

-

Solvent: CH

Cl -

Additive: TFA (1.0 equiv) if the substrate is not a salt.[2]

Workflow:

-

Dissolution: Dissolve the heterocycle and sodium isobutylsulfinate in the solvent mixture.

-

Activation: Add TFA (if using neutral heterocycle).

-

Initiation: Add TBHP dropwise at 0 °C, then warm to Room Temperature.

-

Agitation: Stir vigorously for 12–24 hours. (Biphasic systems require rapid stirring).[2]

-

Quench: Add saturated NaHCO

(aq) to neutralize and quench excess peroxide.[1][2] -

Isolation: Extract with DCM. The product is often a mixture of regioisomers (C2/C4 for pyridines); separate via HPLC or column chromatography.

Data Summary: Optimization Parameters

| Parameter | Condition | Rationale |

|---|

| Oxidant | TBHP or K

Core Application 3: Synthesis of Vinyl Sulfones

Context: Vinyl sulfones are Michael acceptors and covalent warheads in proteomics.

Reaction: Styrene +

Protocol

-

Mix: Combine Styrene (0.5 mmol),

-BuSO -

Stir: Stir at room temperature open to air (or under O

balloon for higher yields). -

Mechanism: Iodine initiates the radical addition; oxygen acts as the terminal oxidant to restore aromaticity/double bond.[2]

-

Result: Exclusive formation of the trans-vinyl sulfone.[2]

Validated Workflow Diagram

The following diagram outlines the decision tree for selecting the correct protocol based on the desired product.

Figure 2: Decision tree for experimental design using Sodium Isobutylsulfinate.

References

-

General Sulfinate Reactivity: T. Langlois, et al.[2] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[2][5] Tetrahedron Lett.[2]1991 , 32, 7525.

-

Zinc Sulfinate Analogues (Baran Lab): Y. Fujiwara, et al. "Practical C–H functionalization of quinones with boronic acids." J. Am. Chem. Soc.[2]2011 , 133, 3292. (Foundational work on radical innate C-H functionalization).

-

Synthesis of Sulfinates: D. R. Gauthier Jr., N. Yoshikawa.[2][6] "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[6] Org.[2][4][6][7][8] Lett.2016 , 18, 5994.[6] [2]

-